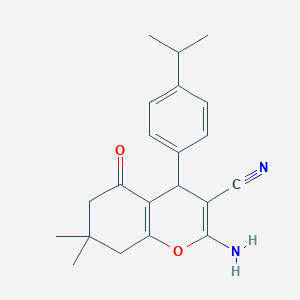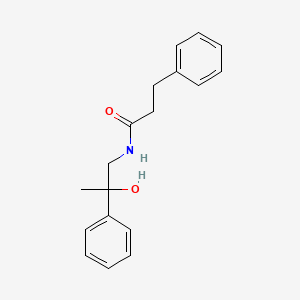
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would consist of a phenylpropanamide core with a phenylpropyl group attached to the nitrogen atom . The exact 3D structure would depend on the specific stereochemistry of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would depend on factors such as its specific structure and stereochemistry. For example, the presence of the phenyl groups could increase the compound’s lipophilicity .
Applications De Recherche Scientifique
Chemoselective Reactions
The compound N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide demonstrates significant potential in chemoselective reactions. For instance, research by Hajji et al. (2002) explored the reactivity of a similar compound, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles, leading to the selective formation of hexahydro-4-pyrimidinones or oxazolidines. This study highlights the compound's versatility in synthetic chemistry, particularly in creating complex organic structures (Hajji et al., 2002).
Pharmacological Potential
The synthesis of functionalized amino acid derivatives, including N-substituted analogs of 3-phenylpropanamide, has been investigated for their potential in anticancer therapy. Kumar et al. (2009) synthesized a series of these derivatives and evaluated their cytotoxicity against human cancer cell lines. Some compounds exhibited notable cytotoxicity, particularly in ovarian and oral cancers, suggesting their potential utility in developing new anticancer agents (Kumar et al., 2009).
Phenylpropanoid Biosynthesis
In the broader context of phenylpropanoid biosynthesis, the role of compounds like N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide is evident. Vogt (2010) discussed the general phenylpropanoid metabolism, highlighting the diversity of secondary metabolites generated from this pathway. The study underlines the importance of these compounds in plant species, emphasizing their role in response to environmental stimuli (Vogt, 2010).
Synthesis of Hydrophilic Derivatives
Martinez et al. (2006) reported the synthesis of a hydrophilic and non-ionic derivative of anthracene, closely related to the chemical structure of N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide. This research highlights the potential for creating derivatives with specific properties, such as increased solubility or altered biological activity, which can be crucial in various scientific applications (Martinez et al., 2006).
Drug Delivery and Hydrogels
The development of hydrogels using derivatives of N-isopropyl acrylamide, a compound structurally similar to N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide, has been explored for drug delivery. Gasztych et al. (2019) investigated the influence of a hydrophilic co-monomer on the drug release from hydrogels, providing insights into how derivatives of this compound can be tailored for specific drug delivery applications (Gasztych et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to determine its mechanism of action, pharmacokinetics, and potential therapeutic applications .
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-11,21H,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQJYZPXDXWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

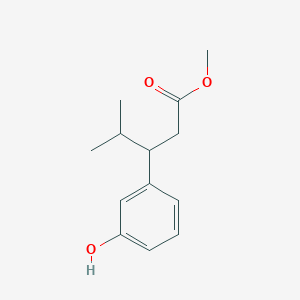
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2658218.png)
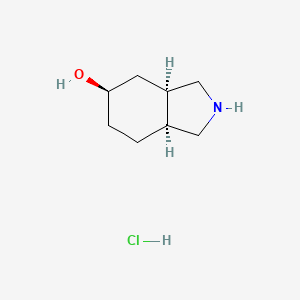
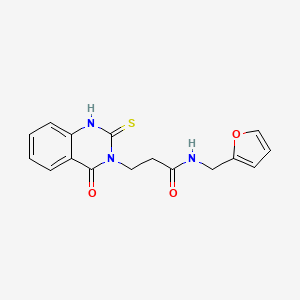
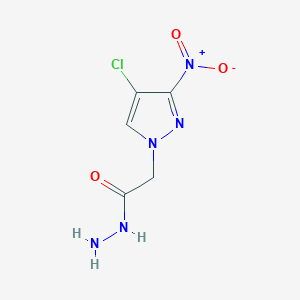
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)
![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)
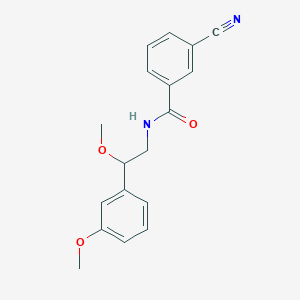



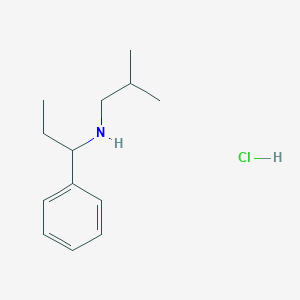
![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)
